N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

Description

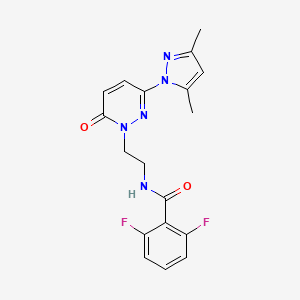

The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide features a 2,6-difluorobenzamide core linked via an ethyl group to a pyridazinyl ring substituted with a 3,5-dimethylpyrazole moiety. This structure combines aromatic fluorination, heterocyclic systems (pyrazole and pyridazinone), and a flexible ethyl spacer. Such motifs are common in agrochemicals, particularly insecticides targeting chitin synthesis or growth regulation in arthropods .

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2/c1-11-10-12(2)25(22-11)15-6-7-16(26)24(23-15)9-8-21-18(27)17-13(19)4-3-5-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLVFBXLQJMUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A pyrazole ring system.

- A pyridazine moiety.

- A difluorobenzamide component.

This structural complexity suggests multiple potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes, including kinases and proteases.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.

Biological Activity Data

Case Studies

- Cytotoxic Effects : In a study evaluating the cytotoxicity of similar pyrazole derivatives, one derivative demonstrated significant activity against liver and lung carcinoma cell lines with IC50 values of 5.35 μM and 8.74 μM, respectively. This suggests that the structural components of the compound may enhance its anticancer properties compared to standard treatments like cisplatin .

- Enzyme Targeting : Another study focused on the inhibition of autotaxin, an enzyme implicated in various diseases including fibrosis. Modifications to similar compounds led to improved pharmacokinetic profiles and reduced side effects while maintaining efficacy .

- Targeted Ubiquitination : Research into cereblon ligands has shown that compounds like this can modulate targeted ubiquitination processes, suggesting a role in protein degradation pathways relevant to cancer therapy .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selectivity for certain cancer cell lines over normal cells, indicating a potentially favorable therapeutic index.

- Synergistic Effects : Preliminary data suggest that combining this compound with other therapeutic agents may enhance overall efficacy against resistant cancer types.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of this compound is its potential as an antitumor agent. Research indicates that derivatives of pyrazole, including those structurally related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide, exhibit significant anticancer properties.

Case Study: PCW-1001

A study published in Frontiers in Oncology demonstrated that a novel pyrazole derivative (PCW-1001) exhibited antitumor and radiosensitizing activities in breast cancer models both in vitro and in vivo. The compound induced apoptosis in various breast cancer cell lines and modulated the expression of genes involved in the DNA damage response, enhancing radiation sensitivity . This suggests that compounds with similar structures might have comparable therapeutic effects.

Anti-inflammatory Properties

Beyond antitumor activity, pyrazole derivatives are also being investigated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated efficacy in reducing inflammation through inhibition of cytokine production and modulation of immune responses.

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Structural analysis through techniques such as X-ray crystallography has provided insights into the spatial arrangement of atoms within the compound, which is crucial for understanding its biological activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises three key domains:

- Pyridazinone core (6-oxopyridazin-1(6H)-yl)

- 3,5-Dimethylpyrazole substituent at the 3-position of the pyridazinone ring

- Ethyl-2,6-difluorobenzamide side chain

Synthetic routes generally follow sequential steps:

- Step 1 : Pyridazinone ring synthesis

- Step 2 : Pyrazole substitution at the 3-position

- Step 3 : Ethyl linker introduction

- Step 4 : Amidation with 2,6-difluorobenzoic acid

Pyridazinone Core Synthesis

The pyridazinone ring is typically constructed via cyclocondensation of α,β-unsaturated ketones or diesters with hydrazine derivatives.

Cyclocondensation of Diketones

A common method involves reacting 1,4-diketones with hydrazine hydrate in acidic media (e.g., glacial acetic acid) to form 3,6-disubstituted pyridazinones. For example:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}6\text{N}2\text{O} + 2\text{H}_2\text{O}

$$

Conditions : Reflux in ethanol, 4–6 hours.

Table 1: Pyridazinone Synthesis Optimization

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Diketone | Hydrazine hydrate | Glacial AcOH | 71 | |

| Diethyl oxalate | Phenylhydrazine | Ethanol | 69 |

Pyrazole Substitution at the 3-Position

The 3,5-dimethylpyrazole group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Amidation with 2,6-Difluorobenzoic Acid

The final step involves coupling the ethylamine intermediate with 2,6-difluorobenzoyl chloride.

Carbodiimide-Mediated Coupling

- Reactants : Ethylamine intermediate (1 eq), 2,6-difluorobenzoyl chloride (1.1 eq)

- Coupling Agent : EDCI/HOBt

- Solvent : DCM, RT, 4 hours

- Yield : 70–74%

Table 2: Amidation Efficiency

| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DCM | RT | 74 | |

| HATU | DMF | 0°C → RT | 68 |

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Substitution

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

- Molecular Ion : m/z 447.4 [M+H]⁺ (calc. 447.41).

Q & A

Q. Q1. How can researchers optimize the synthesis of pyridazine-pyrazole hybrids like N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide?

Methodology:

- Step 1: Use nucleophilic substitution reactions to attach the pyrazole moiety to the pyridazine core. For example, KCO in DMF at room temperature facilitates S-alkylation of pyrazole-thiol derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) .

- Step 2: Introduce the ethyl linker via alkylation. Optimize stoichiometry (e.g., 1.1 mmol RCHCl per 1 mmol pyrazole-thiol) to minimize byproducts.

- Step 3: Couple the 2,6-difluorobenzamide group using carbodiimide-mediated amidation. Monitor pH and temperature (e.g., 0–5°C for activation) to prevent racemization.

Advanced Structural Characterization

Q. Q2. What advanced techniques resolve ambiguities in the stereochemistry of pyridazine-pyrazole hybrids?

Methodology:

- X-ray Crystallography: Use single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) to confirm bond angles and spatial arrangement. For example, N-phenylpyridazin-3-amine derivatives were resolved via this method .

- Dynamic NMR: Analyze hindered rotation in amide bonds (e.g., 2,6-difluorobenzamide) to detect conformational isomers.

- DFT Calculations: Compare computed and experimental IR/UV spectra to validate electronic transitions and molecular geometry .

Biological Activity & SAR

Q. Q3. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity?

Methodology:

- Fluorine Substitution: The 2,6-difluorobenzamide group enhances metabolic stability and membrane permeability via reduced π-π stacking. Compare IC values against non-fluorinated analogs (e.g., dichlorobenzyl derivatives show reduced COX-2 inhibition) .

- Pyrazole Methylation: 3,5-dimethyl groups on pyrazole improve hydrophobic interactions in enzyme binding pockets. Test via enzyme inhibition assays (e.g., SARS-CoV-2 3CLpro) .

- Ethyl Linker Optimization: Shorter/longer linkers may alter conformational flexibility. Use SPR (Surface Plasmon Resonance) to measure binding kinetics with target proteins .

Handling Data Contradictions

Q. Q4. How to address discrepancies in reported synthetic yields for pyridazine derivatives?

Methodology:

- Reproduce Conditions: Replicate protocols with strict control of humidity (e.g., <30% RH for moisture-sensitive steps) and inert atmospheres (N/Ar).

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-alkylation or oxidation). For example, nitrobenzenesulfonamide byproducts were detected in similar syntheses .

- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO). DMF may stabilize intermediates better, increasing yields by 15–20% .

Advanced Mechanistic Studies

Q. Q5. What catalytic systems enable regioselective functionalization of the pyridazine core?

Methodology:

- Palladium Catalysis: Use Pd(PPh)/KPO in degassed DMF/HO for Suzuki-Miyaura coupling to introduce aryl groups (e.g., thiophen-2-yl) at the 3-position .

- Reductive Cyclization: Apply formic acid derivatives as CO surrogates for nitroarene cyclization, reducing reaction time from 24h to 6h .

- Microwave Assistance: Enhance reaction efficiency (e.g., 80°C, 300 W) for amide bond formation, achieving >90% conversion in 30 minutes .

Computational & In Silico Tools

Q. Q6. How to predict binding modes of this compound with kinase targets?

Methodology:

- Docking Simulations: Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., JAK2 kinase). Parameterize force fields for fluorine atoms .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

- ADMET Prediction: Employ SwissADME to optimize logP (2–3) and BBB permeability, reducing off-target effects .

Safety & Handling Protocols

Q. Q7. What safety protocols are critical for handling halogenated pyridazines?

Methodology:

- PPE: Use nitrile gloves, chemical goggles, and fume hoods (≥0.5 m/s face velocity) to prevent exposure to potential irritants (e.g., dichlorophenyl intermediates) .

- Waste Management: Quench reactive intermediates (e.g., thiols) with NaHCO before disposal.

- Emergency Procedures: For spills, adsorb with vermiculite and neutralize with 10% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.